molecular formula C21H25ClN2O3S B2519704 N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-41-5

N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B2519704
M. Wt: 420.95
InChI Key: RJNXGONRCOIBFL-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related acetamide derivatives and their synthesis, conformational analysis, and biological evaluation, particularly as opioid kappa agonists. These studies provide insights into the structural requirements for biological activity and the impact of different substituents on the acetamide scaffold .

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, starting from chiral amino acids and introducing various alkyl and aryl substituents at specific positions of the ethyl-linking moiety . The synthesis involves steps such as N-chloroacetylation and N-alkylation, as seen in the design of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives . These methods could potentially be adapted for the synthesis of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide".

Molecular Structure Analysis

Conformational analysis is a key aspect of understanding the molecular structure of acetamide derivatives. The papers describe the use of conformational analysis to predict the kappa agonist properties of the synthesized compounds . Additionally, the polarities and possible intramolecular hydrogen bonding patterns of chloro-substituted acetamides have been analyzed using dipole moments and quantum chemical calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives include N-chloroacetylation and N-alkylation . These reactions are crucial for introducing the desired functional groups into the acetamide scaffold. The biological evaluation of these compounds as opioid kappa agonists suggests that the chemical modifications can significantly influence their activity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not directly reported, the properties of similar compounds can be inferred. The papers indicate that the introduction of different substituents affects the polarity and potential for intramolecular hydrogen bonding, which in turn can influence solubility, stability, and biological activity . The potency of these compounds in biological assays, such as the mouse vas deferens model and analgesic effects in a mouse abdominal constriction model, also provides indirect information about their chemical properties .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study discusses the metabolism of chloroacetamide herbicides, like acetochlor and alachlor, by human and rat liver microsomes, highlighting a complex metabolic activation pathway that might involve similar compounds. The research could provide insight into how "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" might be metabolized or activated within biological systems, although this specific compound was not studied (Coleman et al., 2000).

Chloroacetamide Inhibition of Fatty Acid Synthesis

Research on chloroacetamides like alachlor demonstrates their ability to inhibit fatty acid synthesis in green algae, offering a perspective on how chloroacetamide compounds can impact biological pathways. This might suggest potential research applications of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" in studying fatty acid synthesis or as a herbicidal agent, although direct applications were not mentioned in the study (Weisshaar & Böger, 1989).

Synthesis and Molecular Docking Analysis of Anticancer Drug

A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through molecular docking analysis shows the potential of chloroacetamide derivatives in developing anticancer drugs. While the specific compound was not analyzed, the methodology and findings could inform research into the anticancer potential of similar compounds (Sharma et al., 2018).

Radiosynthesis of Chloroacetanilide Herbicide

This paper details the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, which shares a part of its chemical structure with chloroacetamides. The techniques used for synthesizing and tracing the movement and metabolism of these compounds could be relevant for researching "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" (Latli & Casida, 1995).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-9-11-18(12-10-15)28(26,27)24-13-4-3-6-17(24)14-21(25)23-20-8-5-7-19(22)16(20)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXGONRCOIBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

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